Ethyl 4-((4-((4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-((4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic small molecule featuring a piperazine core substituted with an ethyl carboxylate group and a sulfonyl-linked phenylcarbamoyl moiety. The ethyl carboxylate enhances solubility, while the sulfonyl group may improve binding affinity through polar interactions.
Properties
IUPAC Name |
ethyl 4-[4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S2/c1-2-32-23(29)26-12-14-27(15-13-26)34(30,31)19-10-8-18(9-11-19)21(28)25-22-24-20(16-33-22)17-6-4-3-5-7-17/h3-11,16H,2,12-15H2,1H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCJUTHTEGPXQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-((4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where a phenyl halide reacts with the thiazole derivative.
Formation of the Piperazine Ring: Piperazine is synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Sulfonylation: The sulfonyl group is introduced by reacting the piperazine derivative with sulfonyl chlorides under basic conditions.
Carbamoylation: The final step involves the reaction of the sulfonylated piperazine with ethyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Anticancer Activity
The thiazole ring present in the compound has been associated with promising anticancer activity. Research indicates that compounds containing thiazole moieties can inhibit tumor growth in various cancer cell lines. For instance, studies have shown that derivatives of thiazole exhibit significant antiproliferative effects against breast cancer cells (MCF-7) and prostate cancer cells (PC3), with IC50 values indicating effective concentrations for inhibiting cell proliferation .
Antimicrobial Properties
Ethyl 4-((4-((4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has also been investigated for its antimicrobial properties. The compound demonstrates activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the thiazole and sulfonamide groups enhances its efficacy, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
Research into the anti-inflammatory properties of this compound suggests that it can inhibit specific inflammatory pathways, potentially providing therapeutic benefits for conditions such as arthritis. The mechanism involves the modulation of cytokine release and inhibition of inflammatory mediators.
Enzyme Inhibition
The compound is utilized in studies focused on enzyme inhibition. Its structural features allow it to interact with various enzymes, making it a valuable tool for understanding enzyme kinetics and inhibition mechanisms. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses .
Receptor Binding Studies
This compound is also used to study receptor binding interactions. Its ability to modulate receptor activity makes it useful in pharmacological research aimed at developing new drugs targeting specific receptors involved in disease processes.
Development of New Materials
The unique chemical structure of this compound allows for its application in the synthesis of novel materials. Its sulfonamide group can be utilized to create polymers with specific properties, which are valuable in various industrial applications including coatings and adhesives.
Catalysis
This compound can serve as a catalyst in organic reactions due to its ability to stabilize transition states. Research has shown that compounds with similar structures can facilitate reactions such as nucleophilic substitutions and coupling reactions, which are essential in synthetic organic chemistry.
Case Study 1: Anticancer Efficacy
A study published in Molecules highlighted the synthesis of thiazole derivatives that demonstrated significant anticancer activity against various cell lines. The study found that certain modifications to the thiazole ring enhanced cytotoxicity, suggesting that this compound could be optimized for better therapeutic outcomes .
Case Study 2: Antimicrobial Activity
Research conducted on thiazole derivatives indicated their effectiveness against resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing antimicrobial potency, providing insights into how this compound could be developed into a potent antimicrobial agent .
Mechanism of Action
The mechanism of action of Ethyl 4-((4-((4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity, while the sulfonyl group can form strong interactions with receptor sites, modulating their function.
Comparison with Similar Compounds
Notes on Variability and Contradictions
Structural Variability :
- Substitutions on the carbamoyl group (e.g., thiazole vs. benzothiazole) significantly alter electronic properties and bioactivity .
- Piperazine N-substitutions (e.g., ethyl carboxylate vs. trifluoromethylphenyl in ) modulate solubility and target selectivity.
Contradictions in Evidence: While emphasizes AChE inhibition for hydrazone-linked piperazines, focuses on kinase inhibition for fluorobenzyl derivatives.
Data Gaps :
- Exact biological data (e.g., IC50) for the target compound are unavailable in the evidence, necessitating extrapolation from analogs.
Biological Activity
Ethyl 4-((4-((4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring, a piperazine ring, and a sulfonyl group, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
The IUPAC name for this compound is ethyl 4-[4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate. Its molecular formula is C24H26N4O5S2, and it has a molecular weight of 502.61 g/mol. The compound's structure includes various functional groups that are critical for its biological interactions.
The mechanism of action involves the interaction of the thiazole ring with specific enzymes or receptors. The thiazole moiety can bind to active sites on enzymes, inhibiting their function, while the sulfonyl group enhances binding affinity to receptor sites, modulating their activity.
Antimicrobial Activity
Research indicates that compounds with a thiazole structure exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In studies comparing its activity to standard antibiotics like ampicillin, it showed promising results against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 4... | Staphylococcus aureus | 50 µg/mL |
| Ethyl 4... | Escherichia coli | 75 µg/mL |
These results suggest that this compound could be developed as a new antimicrobial agent .
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied. This compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that it can induce apoptosis in cancer cells by disrupting cellular processes.
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| HT29 (colon cancer) | 5.0 | Doxorubicin |
| Jurkat (leukemia) | 7.5 | Doxorubicin |
The structure–activity relationship (SAR) analysis revealed that modifications to the thiazole and phenyl rings enhance anticancer activity, indicating that further optimization could lead to more potent derivatives .
Other Therapeutic Potentials
Beyond antimicrobial and anticancer activities, this compound has been investigated for its potential in treating inflammation and neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter receptors.
Case Studies
Several case studies have highlighted the efficacy of thiazole-containing compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of ethyl 4... against clinical isolates of resistant bacteria. The compound exhibited superior activity compared to traditional antibiotics.
- Case Study on Cancer Treatment : In a preclinical model of breast cancer, treatment with ethyl 4... resulted in reduced tumor size and increased survival rates compared to control groups.
Q & A
Q. What are the key synthetic pathways for synthesizing Ethyl 4-((4-((4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate?
Methodological Answer: The synthesis involves three critical steps:
- Piperazine Core Functionalization : Introduce the ethyl carboxylate group via nucleophilic substitution using ethyl chloroformate under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .
- Sulfonylation : React the piperazine derivative with 4-chlorosulfonylbenzoic acid in the presence of a base (e.g., pyridine) to form the sulfonyl linkage .
- Carbamoyl Attachment : Couple the sulfonyl intermediate with 4-phenylthiazol-2-amine using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF at 0–4°C to form the carbamoyl bond .
Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates using column chromatography or recrystallization.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Analysis : Use - and -NMR to confirm the piperazine ring (δ 2.5–3.5 ppm for N–CH), sulfonyl group (δ 7.8–8.2 ppm for aromatic protons), and carbamoyl linkage (δ 10–11 ppm for NH) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected [M+H] ~530–540 m/z) and fragmentation patterns .
- HPLC Purity : Employ reverse-phase C18 columns with a mobile phase of acetonitrile/water (pH adjusted with 0.1% trifluoroacetic acid) to assess purity (>95%) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation risks noted in sulfonamide analogs) .
- Ventilation : Conduct reactions in fume hoods due to potential release of volatile byproducts (e.g., ethyl chloride during carboxylation) .
- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Methodological Answer:
- Modular Substitutions : Replace the phenylthiazole moiety with heterocycles (e.g., pyridinyl, imidazolyl) to evaluate binding affinity changes in enzyme inhibition assays .
- Sulfonyl Group Variants : Test sulfonamide vs. sulfone derivatives to assess steric/electronic effects on target engagement (e.g., IC shifts in kinase assays) .
- Piperazine Ring Modifications : Introduce methyl or acetyl groups to the piperazine nitrogen to study conformational flexibility impacts .
Validation : Pair synthetic analogs with molecular docking (AutoDock Vina) and MD simulations (GROMACS) to correlate structural changes with activity .
Q. What strategies resolve contradictions in reaction yields reported across studies?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent polarity) in the sulfonylation step. For example, optimize dichloromethane vs. THF solvents and 0–25°C temperature ranges .
- In Situ Monitoring : Employ FTIR or ReactIR to track intermediate formation (e.g., sulfonyl chloride consumption) and identify rate-limiting steps .
- Byproduct Analysis : Characterize low-yield batches via LC-MS to detect side reactions (e.g., over-oxidation or dimerization) and adjust stoichiometry .
Q. How can computational methods elucidate the compound’s mechanism of action?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding to targets like carbonic anhydrase .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with PI3K or EGFR kinases) to analyze binding stability and hydrogen-bond networks .
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to predict metabolic stability and toxicity, guiding lead optimization .
Q. What advanced analytical techniques validate batch-to-batch consistency?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and polymorphism risks .
- DSC/TGA : Perform differential scanning calorimetry and thermogravimetric analysis to assess thermal stability and decomposition profiles .
- 2D NMR (HSQC, HMBC) : Assign long-range correlations to verify regiochemistry, especially for sulfonyl and carbamoyl linkages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
